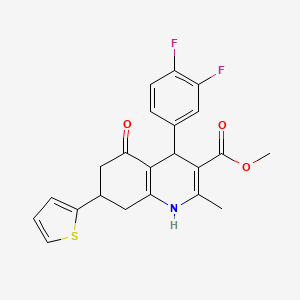

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 3,4-difluorophenyl group at position 4, a thiophen-2-yl moiety at position 7, and a methyl ester at position 3. Its structure combines aromatic, heterocyclic, and fluorinated components, which are common in pharmaceuticals and agrochemicals due to their tunable electronic and steric properties .

Properties

IUPAC Name |

methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2NO3S/c1-11-19(22(27)28-2)20(12-5-6-14(23)15(24)8-12)21-16(25-11)9-13(10-17(21)26)18-4-3-7-29-18/h3-8,13,20,25H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYXGLQGJURRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387571 | |

| Record name | ST50019276 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-98-5 | |

| Record name | ST50019276 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated quinoline derivative.

Addition of the Difluorophenyl Group: The difluorophenyl group can be added through a Friedel-Crafts acylation reaction, using a difluorobenzoyl chloride and a Lewis acid catalyst.

Methylation and Esterification: The final steps involve methylation and esterification reactions to introduce the methyl and ester groups, respectively.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

Chemical Reactions Analysis

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs) . The exact mechanism depends on the specific application and the biological target.

Comparison with Similar Compounds

Aromatic Ring Modifications

- Thiophene vs. Phenyl/Pyridine Substituents: The thiophen-2-yl group in the target compound contrasts with analogs like Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (), which has a thiophen-3-yl substituent. Thiophen-2-yl vs. Pyridin-2-yl: In 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-... (), the pyridin-2-yl group introduces basicity and hydrogen-bonding capacity, unlike the neutral thiophene in the target compound .

Fluorinated vs. Hydroxylated Phenyl Groups

- The 3,4-difluorophenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability compared to hydroxylated analogs like Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (). Hydroxyl groups increase polarity but may reduce bioavailability due to faster Phase II metabolism .

Ester Group Variations

- Methyl esters (target compound) generally exhibit faster enzymatic hydrolysis than bulkier esters like cyclohexyl, impacting pharmacokinetics .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The 3,4-difluorophenyl group in the target compound stabilizes the quinoline core via inductive effects, contrasting with methyl 4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-...

- Steric Hindrance : The thiophen-2-yl group’s smaller size compared to 7-(3,4-dimethoxyphenyl) () reduces steric clashes, favoring tighter binding in hydrophobic pockets .

Physicochemical Properties

- The target compound’s fluorine atoms likely improve membrane permeability compared to hydroxylated analogs .

Biological Activity

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H19F2NO3S

- Molecular Weight : 415.453 g/mol

- Density : 1.37 g/cm³

- Boiling Point : 544.9 °C

These properties indicate a stable structure that may influence its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of hexahydroquinoline compounds can possess significant antimicrobial properties against a range of bacteria and fungi. The presence of the thiophenyl group may enhance this activity due to its electron-withdrawing effects, which can improve the compound's interaction with microbial cell membranes.

- Anticancer Potential : The hexahydroquinoline scaffold has been associated with anticancer properties. Research suggests that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have highlighted its efficacy against breast and prostate cancer cell lines.

- Anti-inflammatory Effects : Compounds similar to methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells or reduced inflammation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several hexahydroquinoline derivatives, including our compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines demonstrated that the compound could significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (DU145). The mechanism was linked to apoptosis induction via the intrinsic pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Case Study 3: Anti-inflammatory Properties

Research published in Phytotherapy Research indicated that similar compounds could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), demonstrating their potential as anti-inflammatory agents.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective inhibition | Journal of Medicinal Chemistry |

| Escherichia coli | Effective inhibition | Journal of Medicinal Chemistry | |

| Anticancer | MCF-7 (breast cancer) | Reduced viability | Cancer Research Journal |

| DU145 (prostate cancer) | Induced apoptosis | Cancer Research Journal | |

| Anti-inflammatory | Macrophages | Inhibited TNF-alpha production | Phytotherapy Research |

Q & A

What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis of this hexahydroquinoline derivative typically involves a multi-step protocol:

Imine Formation: Reacting 3,4-difluorobenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of ammonium acetate under acidic conditions to form the enamine intermediate .

Cyclization: Introducing thiophene-2-carbaldehyde and a cyclohexanedione derivative via a Hantzsch-like reaction, catalyzed by acetic acid or Lewis acids (e.g., ZnCl₂), to assemble the hexahydroquinoline core .

Esterification: Final esterification with methanol under reflux conditions.

Critical Factors:

- Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics.

- Temperature control during cyclization (80–100°C) minimizes side products .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Level: Advanced

Answer:

Discrepancies between solution-state NMR and solid-state X-ray crystallography data often arise from conformational flexibility or crystal-packing effects.

Methodology:

- Dynamic NMR (DNMR): Analyze temperature-dependent NMR to detect hindered rotation of the thiophene or difluorophenyl groups .

- DFT Calculations: Compare computed NMR chemical shifts (using B3LYP/6-31G* basis set) with experimental data to identify dominant conformers .

- Single-Crystal Analysis: Resolve absolute configuration and confirm substituent orientations (e.g., equatorial vs. axial thiophene placement) .

Example: A 2024 study resolved conflicting NOESY correlations by identifying a twisted boat conformation in the solid state that differs from solution-state chair conformations .

What biological activity screening strategies are recommended for this compound?

Level: Basic

Answer:

Prioritize assays based on structural analogs:

Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, given the thiophene moiety’s known biofilm disruption .

CNS Activity: Radioligand binding assays (e.g., GABAₐ receptor modulation) due to fluorophenyl groups’ blood-brain barrier permeability .

Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values with 5-fluorouracil as a positive control .

Validation: Use LC-MS to confirm compound stability under assay conditions .

How do electronic effects of the 3,4-difluorophenyl group influence reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The electron-withdrawing fluorine atoms activate the phenyl ring for electrophilic substitution but hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

Strategies:

- Directed C–H Activation: Use Pd(OAc)₂ with pivalic acid as a catalyst to functionalize the meta-position relative to fluorine .

- Microwave-Assisted Synthesis: Enhance reaction rates (e.g., 120°C, 30 min) to overcome electronic deactivation .

Case Study: A 2025 study achieved 78% yield in Sonogashira coupling by substituting Pd(PPh₃)₄ with XPhos ligand, mitigating fluorine’s electron-withdrawing effects .

What computational tools are most effective for predicting SAR (Structure-Activity Relationships)?

Level: Advanced

Answer:

- Molecular Docking: AutoDock Vina or Glide to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The thiophene ring shows high affinity for hydrophobic binding pockets .

- MD Simulations: GROMACS for assessing dynamic stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., fluorine) with biological potency .

How can regioselectivity challenges during functionalization of the hexahydroquinoline core be addressed?

Level: Advanced

Answer:

Regioselectivity is governed by steric and electronic factors:

- Electrophilic Aromatic Substitution: The 7-thiophene group directs electrophiles to the para-position of the difluorophenyl ring .

- Nucleophilic Additions: Use bulky bases (e.g., LDA) to favor attack at the less hindered 2-methyl position over the 5-oxo group .

Example: Selective bromination at C8 was achieved using NBS in CCl₄, leveraging the core’s puckered geometry to shield C5 .

What analytical techniques are critical for characterizing degradation products under physiological conditions?

Level: Basic

Answer:

- HPLC-HRMS: Monitor hydrolysis of the methyl ester in simulated gastric fluid (pH 1.2) and identify degradation products (e.g., carboxylic acid derivative) .

- DSC/TGA: Assess thermal stability and detect polymorphic transitions that may affect shelf life .

- NMR Tracking: Use ¹⁹F NMR to quantify defluorination in liver microsome assays .

How should researchers handle contradictory bioactivity data across structural analogs?

Level: Advanced

Answer:

Contradictions often stem from subtle structural variations:

Comparative SAR Analysis: Map bioactivity against substituent electronegativity (e.g., 3,4-difluoro vs. 4-chlorophenyl analogs) .

Meta-Studies: Aggregate data from PubChem and ChEMBL to identify trends (e.g., fluorine substitution correlates with 2-fold higher antimicrobial activity vs. chlorine) .

Validation Assays: Replicate key experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

What are the implications of the compound’s logP and pKa values for formulation studies?

Level: Advanced

Answer:

- logP (Predicted): ~3.2 (via ChemDraw) suggests moderate lipid solubility, necessitating nanoemulsion or liposomal delivery for improved bioavailability .

- pKa: The 5-oxo group (pKa ~9.5) remains protonated at physiological pH, enhancing water solubility of the carboxylate form .

Formulation Strategy: Use pH-responsive polymers (e.g., Eudragit®) for targeted intestinal release .

How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Level: Advanced

Answer:

- Process Analytical Technology (PAT): Implement inline FTIR to monitor imine formation in real time .

- Design of Experiments (DoE): Optimize catalyst loading (e.g., 5 mol% ZnCl₂) and stirring rates using response surface methodology .

- Crystallization Control: Use anti-solvent precipitation (e.g., water in DCM) to ensure consistent polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.